D-Homo-S

Male Contraception Spermatogenesis Andrology

D-Homo-S (18β-hydroxy-18α-methyl-16α,17α-methylene-D-homo-5α-androstane-3-one) is a synthetic pentacyclic steroid belonging to the D-homoandrostane class, characterized by a cyclopropane-fused, expanded D-ring. This structural modification distinguishes it from endogenous androgens like dihydrotestosterone (DHT) and testosterone.

Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
CAS No. 83606-93-3
Cat. No. B1216056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homo-S
CAS83606-93-3
Synonyms18 beta-hydroxy-18 alpha-methyl-16 alpha,17alpha-methylene-D-homo-5 alpha-androstane-3-one
18-hydroxy-18-methyl-16,17-methylene-D-homoandrostane-3-one
homo-androstanolone
Molecular FormulaC22H34O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CC5CC5C4(C)O)C
InChIInChI=1S/C22H34O2/c1-20-8-6-15(23)12-14(20)4-5-16-17(20)7-9-21(2)19(16)11-13-10-18(13)22(21,3)24/h13-14,16-19,24H,4-12H2,1-3H3/t13-,14+,16-,17+,18-,19+,20+,21+,22+/m1/s1
InChIKeyKNYNTZUVKJQNRG-FOPSRJGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Homo-S (CAS 83606-93-3): A Synthetic D-Homo Androstane for Niche Androgen Research


D-Homo-S (18β-hydroxy-18α-methyl-16α,17α-methylene-D-homo-5α-androstane-3-one) is a synthetic pentacyclic steroid belonging to the D-homoandrostane class, characterized by a cyclopropane-fused, expanded D-ring [3]. This structural modification distinguishes it from endogenous androgens like dihydrotestosterone (DHT) and testosterone [2]. While it acts as an androgen receptor agonist and a 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor, its primary documented differentiation lies in its potent antispermatogenic effects, which occur at doses where testosterone is ineffective [1].

Why D-Homo-S Cannot Be Replaced by Testosterone or Simple Androgens in Spermatogenesis Research


Generic substitution with testosterone or other standard androgens is invalid for applications targeting spermatogenesis suppression. A direct comparative study in rabbits demonstrates that at dose regimens (up to 10 mg/day) where testosterone fails to suppress sperm count, motility, or serum testosterone levels, D-Homo-S significantly reduces all three parameters [1]. This functional divergence is attributed to the unique D-homo configuration and the 16α,17α-methylene bridge, which confer distinct anti-gonadotrophic properties not shared by testosterone [1]. Furthermore, its moderate inhibition of 17β-HSD3 (IC50 60-140 nM) adds a secondary pharmacological layer absent in simple androgens, making interchangeability impossible for mechanistic studies of androgen biosynthesis [2].

Quantitative Differentiation of D-Homo-S: Antispermatogenic Potency and 17β-HSD3 Inhibition


Superior Antispermatogenic Efficacy Over Testosterone in an In Vivo Rabbit Model

In an 8-week rabbit study, D-Homo-S suppressed spermatogenesis at dose levels where testosterone showed no effect. Specifically, testosterone administered at the same dose regimen (up to 10 mg/day) did not suppress sperm count, motility, or serum testosterone, whereas D-Homo-S significantly decreased all three parameters [1]. This demonstrates a functional dissociation where D-Homo-S acts as a more potent anti-gonadotrophic agent, despite both compounds being androgens.

Male Contraception Spermatogenesis Andrology

Moderate 17β-HSD3 Inhibition: Dual Androgen Agonist/Enzyme Inhibitor Profile Absent in Testosterone

D-Homo-S inhibits 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), the enzyme responsible for the final step in testicular testosterone biosynthesis, with IC50 values of 60 nM in rat testicular microsomes and 140 nM in human LNCaP cells [1]. In contrast, testosterone is the product of this enzyme and does not exhibit inhibitory activity. This dual functionality—androgen receptor agonism plus 17β-HSD3 inhibition—is not present in standard reference androgens like testosterone or DHT.

Enzyme Inhibition Steroidogenesis Prostate Cancer

Distinct D-Ring Topology Diverges from DHT in Metabolic Hydroxylation Patterns

Studies on D-homo-5α-androstanes demonstrate that the expanded D-ring fundamentally alters the regioselectivity of microbial hydroxylation. In contrast to normal 5α-androstanes (like DHT), the majority of D-homo compounds are hydroxylated in a 'reverse' mode, with stereospecific hydroxylation at C(17α) observed for certain diones [1]. While this specific hydroxylation study did not include D-Homo-S itself, it establishes a class-level property: the D-homo scaffold directs metabolic enzymes toward different positions compared to the natural D-ring configuration, which has implications for metabolic stability and metabolite profiling.

Drug Metabolism Microbial Hydroxylation Steroid Chemistry

Validated Application Scenarios for D-Homo-S (CAS 83606-93-3) in Niche Research Settings


In Vivo Models of Androgen-Mediated Spermatogenesis Suppression

D-Homo-S is the appropriate choice for in vivo studies requiring robust spermatogenesis suppression without reliance on supra-physiological androgen doses. As demonstrated in the rabbit model, D-Homo-S significantly decreases sperm count and motility at doses where testosterone is ineffective, making it a superior tool for male contraceptive research or testicular function studies [1].

Dual-Action Pharmacological Probes for Androgen Biosynthesis and Signaling

For experiments investigating the intersection of androgen receptor signaling and androgen biosynthesis, D-Homo-S provides a unique dual mechanism: it directly activates the androgen receptor while simultaneously inhibiting 17β-HSD3 (IC50 60-140 nM), thereby reducing endogenous testosterone production. This profile cannot be achieved with testosterone or DHT alone [2].

Metabolic Stability Studies Leveraging Altered D-Ring Topology

The expanded, cyclopropane-fused D-ring of D-Homo-S alters its metabolic hydroxylation pattern compared to standard 5α-androstanes. This makes it a valuable scaffold for structure-metabolism relationship studies, particularly when investigating the impact of D-ring topology on enzymatic recognition and metabolite formation [3].

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